3,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Overview
Description
3,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C17H13Cl3N2O and its molecular weight is 367.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.009346 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bi-heterocyclic Benzamides as Alkaline Phosphatase Inhibitors
A study by Abbasi et al. (2019) involved the synthesis of novel bi-heterocyclic benzamides, which were evaluated for their inhibitory effects against alkaline phosphatase. These compounds, including ones with indolyl groups similar to 3,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, were found to be potent inhibitors. The research suggests potential medicinal applications in managing conditions related to bone and dental health due to their non-toxic nature and inhibitory activity (Abbasi et al., 2019).
Synthesis and Transformations in Medicinal Chemistry
Another study by Cucek and Verček (2008) focused on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which are closely related to this compound. The research explored the chemical reactions and potential applications of these compounds in medicinal chemistry, particularly in the synthesis of N-(5-chloro-1H-indol-3-yl)benzamide (Cucek & Verček, 2008).
Photocatalytic Degradation Studies
Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide, a compound structurally distinct but relevant in the context of chemical degradation studies. The research highlights the use of titanium dioxide-loaded adsorbents in enhancing the rate of mineralization of organic compounds, potentially offering insights into environmental applications for similar compounds (Torimoto et al., 1996).
Novel Indole-based Scaffolds as Urease Inhibitors
In a study by Nazir et al. (2018), novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and evaluated for their in vitro inhibitory potential against the urease enzyme. These compounds, which share a structural motif with this compound, were identified as potent inhibitors, suggesting their potential therapeutic applications (Nazir et al., 2018).
Properties
IUPAC Name |
3,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O/c18-12-2-4-16-13(8-12)11(9-22-16)5-6-21-17(23)10-1-3-14(19)15(20)7-10/h1-4,7-9,22H,5-6H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEACLRPNEZSDQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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